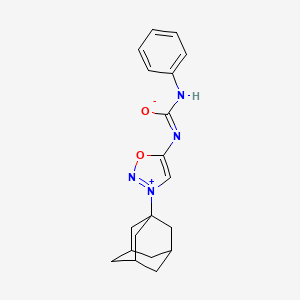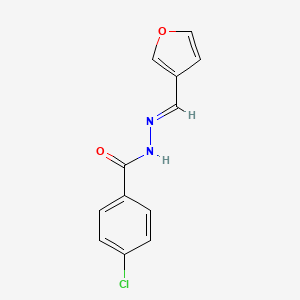![molecular formula C17H14N2O5 B5801030 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, also known as MNA-715, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of acrylic acids and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the formation of a complex between the compound and metal ions. The complex formation leads to changes in the electronic structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid, resulting in changes in the fluorescence properties of the compound. The binding of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid to metal ions can also lead to changes in the biochemical and physiological properties of the metal ions.
Biochemical and Physiological Effects:
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.
实验室实验的优点和局限性
One of the main advantages of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in lab experiments is its high selectivity for metal ions. The compound has been found to selectively bind to copper, zinc, and mercury, making it a useful tool for the detection of these metal ions in biological samples. However, one limitation of using 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. These probes could be used for the detection of other metal ions or for other applications in biological imaging. Another direction is the study of the biochemical and physiological effects of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid in animal models, which could lead to the development of new drugs for the treatment of cognitive disorders. Finally, the synthesis of new analogs of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid could lead to compounds with improved properties for use in scientific research.
合成方法
The synthesis of 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid involves the reaction of 3-nitrobenzaldehyde with 3-methylbenzoyl chloride to form 3-(3-nitrophenyl)-3-methylbenzoyl chloride. This intermediate is then reacted with glycine to form 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid. The reaction scheme is shown below:
科学研究应用
2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. 2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid has been found to selectively bind to metal ions such as copper, zinc, and mercury, and the binding can be detected by changes in fluorescence intensity.
属性
IUPAC Name |
(E)-2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-11-4-2-6-13(8-11)16(20)18-15(17(21)22)10-12-5-3-7-14(9-12)19(23)24/h2-10H,1H3,(H,18,20)(H,21,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROKULWYVKEDCT-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[(3-methylphenyl)carbonyl]amino}-3-(3-nitrophenyl)prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)



![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)




![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5801043.png)